Decyl methacrylate

Description

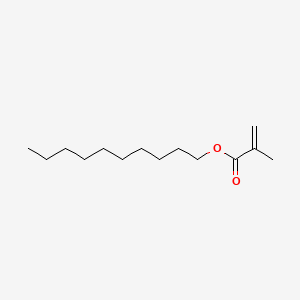

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

decyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h2,4-12H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBGXKPAKVYEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Record name | DECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29320-53-4 | |

| Record name | Poly(decyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29320-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024915 | |

| Record name | Decyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Decyl methacrylate is a clear light tan liquid. Insoluble in water. (NTP, 1992) | |

| Record name | DECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | DECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3179-47-3 | |

| Record name | DECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FH245R509 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties and Characteristics of Decyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl methacrylate is an ester of methacrylic acid with a ten-carbon alkyl chain. This monomer is a valuable building block in polymer chemistry, offering a unique combination of properties that make it suitable for a range of applications, from industrial coatings and adhesives to advanced biomedical materials. The long alkyl side chain imparts significant hydrophobicity and flexibility to the resulting polymers, influencing their physical, mechanical, and biological characteristics. This technical guide provides a comprehensive overview of the core properties of this compound and its corresponding polymer, poly(this compound), with a focus on data relevant to research and development in materials science and drug delivery.

Physicochemical Properties of this compound

This compound is a clear, light tan liquid at room temperature.[1][2] It is characterized by its low water solubility and is soluble in many organic solvents. Key physicochemical properties of the monomer are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C14H26O2 | [1][3][4] |

| Molecular Weight | 226.35 g/mol | [1][3][4] |

| CAS Number | 3179-47-3 | [1][3][4] |

| Appearance | Clear, light tan liquid | [1][2] |

| Density | 0.876 g/mL at 20 °C | [3][5] |

| Boiling Point | 155-156 °C at 22 mmHg | [2][3] |

| Melting Point | -44 °C | [2][3] |

| Refractive Index (n20/D) | 1.442 | [3][5] |

| Water Solubility | Insoluble | [1][2] |

| Vapor Pressure | 1.27 Pa at 20 °C | [2] |

| Flash Point | 213 °C | [2] |

Polymerization of this compound

This compound can be polymerized through various methods, with free-radical polymerization being the most common. The polymerization process can be tailored to control the molecular weight, architecture, and properties of the resulting poly(this compound).

Polymerization Characteristics

The polymerization of this compound is influenced by the choice of initiator, solvent, and temperature. It has been observed that this compound may not readily homopolymerize in emulsion systems and can reduce the rate of copolymerization with more reactive monomers like methyl acrylate. This is attributed to the lower activity of long-chain methacrylates compared to their shorter-chain counterparts.

Due to a lack of specific experimental data for this compound, the reactivity ratios for the closely related dothis compound are presented below as an approximation. These values indicate the relative reactivity of each monomer in a copolymerization reaction.

| Comonomer System (M1/M2) | r1 (Dothis compound) | r2 (Comonomer) | System Conditions |

| Dothis compound / 2-Ethoxyethyl Methacrylate | 0.82 | 1.26 | 70 °C |

| Dothis compound / Styrene | Not explicitly found, but generally long-chain methacrylates have lower reactivity than styrene. |

Experimental Protocols

1. Synthesis of this compound Monomer

A common method for synthesizing this compound is through the esterification of methacrylic acid with 1-decanol, often in the presence of an acid catalyst and a polymerization inhibitor.

Synthesis of this compound.

Protocol:

-

Combine methacrylic acid and 1-decanol in a reaction flask.

-

Add a catalytic amount of sulfuric acid and a polymerization inhibitor such as hydroquinone.

-

Stir the mixture at room temperature for an extended period (e.g., 48 hours).

-

Purify the resulting product using silica gel chromatography.

2. Free-Radical Polymerization of this compound

Poly(this compound) can be synthesized via free-radical polymerization using an initiator like azobisisobutyronitrile (AIBN).

Free-Radical Polymerization of this compound.

Protocol:

-

Dissolve this compound and AIBN in a suitable solvent (e.g., toluene) in a reaction flask.

-

Purge the system with an inert gas (e.g., nitrogen) to remove oxygen.

-

Heat the reaction mixture to a temperature appropriate for the initiator (e.g., 70°C for AIBN) and maintain for several hours with stirring.

-

Terminate the polymerization by pouring the reaction mixture into a non-solvent, such as cold methanol, to precipitate the polymer.

-

Purify the polymer by repeatedly dissolving it in a good solvent (e.g., chloroform) and re-precipitating it in a non-solvent.

-

Dry the purified polymer under vacuum until a constant weight is achieved.

Properties of Poly(this compound)

The long decyl side chain significantly influences the properties of the polymer, generally leading to a lower glass transition temperature and increased flexibility compared to polymers with shorter alkyl chains.

Thermal Properties

| Property | Value | Reference(s) |

| Glass Transition Temperature (Tg) | -60 °C | |

| Thermal Decomposition | The thermal stability of poly(alkyl methacrylates) is influenced by molecular weight, with higher molecular weight polymers generally exhibiting greater thermal resistance. The primary degradation product upon pyrolysis is the corresponding methacrylate monomer.[6] | [6] |

Mechanical Properties

| Property | General Trend for Poly(n-alkyl methacrylates) |

| Tensile Strength | Decreases with increasing alkyl chain length. |

| Young's Modulus | Decreases with increasing alkyl chain length. |

| Elongation at Break | Increases with increasing alkyl chain length up to a certain point, then may decrease. |

Biocompatibility and Cytotoxicity

The biocompatibility of methacrylate-based polymers is a critical consideration for their use in biomedical applications. Monomer leaching from the polymer matrix is a primary cause of cytotoxicity.

While specific cytotoxicity data for this compound is limited, studies on various methacrylate monomers have shown a dose-dependent cytotoxic effect on different cell lines, including fibroblasts. The cytotoxicity is influenced by the chemical structure of the monomer. Long-chain alkyl methacrylates are generally considered to be less cytotoxic than their short-chain, more water-soluble counterparts due to their lower mobility and leaching from the polymer matrix.

For applications involving blood contact, the hemocompatibility of the material is crucial. Studies on poly(alkyl methacrylates) have shown that surface properties, which are influenced by the alkyl chain length, play a significant role in protein adsorption and platelet adhesion. Polymers with specific alkyl chain lengths can exhibit reduced protein adsorption and platelet activation, suggesting good blood compatibility.

No specific signaling pathways have been identified as being uniquely modulated by this compound. Its biological effects are primarily attributed to non-specific interactions and cytotoxicity resulting from monomer release.

Characterization of this compound and Poly(this compound)

A variety of analytical techniques are employed to characterize both the monomer and the resulting polymer to ensure their identity, purity, and desired properties.

Characterization Techniques for this compound and its Polymer.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the this compound monomer. For the polymer, ¹H NMR can be used to determine monomer conversion and, in the case of copolymers, the comonomer composition. The disappearance of the vinyl proton signals (typically between 5.5 and 6.5 ppm) in the ¹H NMR spectrum of the polymer confirms successful polymerization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the monomer and to confirm polymerization. Key characteristic peaks for this compound include the C=O stretch of the ester group (around 1720 cm⁻¹) and the C=C stretch of the vinyl group (around 1640 cm⁻¹). The disappearance or significant reduction of the C=C peak in the polymer spectrum indicates successful polymerization.

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is a crucial technique for determining the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the synthesized poly(this compound). This information is vital for understanding the physical and mechanical properties of the polymer.

Applications in Drug Development

The properties of poly(this compound) and its copolymers make them attractive for various applications in drug development. The hydrophobic nature of the polymer can be utilized for the encapsulation and controlled release of hydrophobic drugs. By copolymerizing this compound with hydrophilic monomers, amphiphilic copolymers can be created that self-assemble into micelles or nanoparticles, which can serve as drug carriers.

The flexibility and low glass transition temperature of poly(this compound) are advantageous for applications requiring soft and pliable materials, such as in transdermal patches or as components in soft tissue engineering scaffolds. The ability to tune the properties of the polymer by copolymerization allows for the design of materials with specific drug release profiles and mechanical properties tailored to the intended application.

Conclusion

This compound is a versatile monomer that gives rise to polymers with a unique set of properties, primarily driven by its long alkyl side chain. This guide has provided a detailed overview of its physicochemical characteristics, polymerization behavior, and the properties of its corresponding polymer. While specific data in some areas, such as mechanical properties and reactivity ratios, are still emerging, the general trends within the poly(n-alkyl methacrylate) family provide valuable insights. For researchers and professionals in drug development, the tunable hydrophobicity, flexibility, and potential for good biocompatibility make this compound and its copolymers promising materials for the design of novel drug delivery systems and biomedical devices. Further research into the specific biological interactions and mechanical performance of poly(this compound) will undoubtedly expand its applications in the future.

References

- 1. The mechanical properties of elastomeric poly(alkyl methacrylate)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. polychemistry.com [polychemistry.com]

n-Decyl methacrylate CAS number and identification

An In-depth Technical Guide to n-Decyl Methacrylate for Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

n-Decyl methacrylate is a valuable monomer in polymer chemistry, particularly for applications requiring tailored hydrophobicity, flexibility, and biocompatibility. Its long alkyl chain and reactive methacrylate group make it a versatile building block for a wide range of polymeric materials relevant to the pharmaceutical and biomedical fields.

Chemical Identifiers

A comprehensive list of identifiers for n-Decyl methacrylate is provided below to ensure accurate substance recognition and seamless integration with chemical databases and regulatory information.

| Identifier Type | Value | Citations |

| CAS Number | 3179-47-3 | [1][2][3] |

| IUPAC Name | decyl 2-methylprop-2-enoate | [4] |

| Molecular Formula | C₁₄H₂₆O₂ | [3][4][5] |

| Synonyms | n-Decyl methacrylate, Decyl methacrylate, Methacrylic acid, decyl ester | [3][4][6][7][8] |

| European Community (EC) Number | 221-657-1 | [3] |

| PubChem CID | 18510 | [4] |

| UNII | 6FH245R509 | [3] |

Physicochemical Properties

The physical and chemical properties of n-Decyl methacrylate are crucial for its handling, polymerization, and the characteristics of the resulting polymers.

| Property | Value | Citations |

| Molecular Weight | 226.36 g/mol | [2][3][5] |

| Appearance | Clear, slightly viscous liquid | [5] |

| Density | 0.877 g/cm³ at 20°C | [3] |

| Boiling Point | 288.6 °C at 760 mmHg | [3] |

| Melting Point | -44 °C | [3][8] |

| Flash Point | 114.7 °C | [3] |

| Refractive Index | n20/D 1.442 | [3][8] |

| Water Solubility | 199 μg/L at 20°C | [3] |

Polymerization of n-Decyl Methacrylate

Poly(n-decyl methacrylate) can be synthesized through various polymerization techniques. The choice of method influences the polymer's molecular weight, polydispersity, and architecture, which in turn affect its material properties.

Experimental Protocol: Thermal Polymerization of n-Decyl Methacrylate

This protocol describes the bulk thermal polymerization of n-Decyl methacrylate to produce poly(n-decyl methacrylate).

Materials:

-

n-Decyl methacrylate monomer

-

Vacuum line

-

Heat-sealable glass ampule

-

Oven

Procedure:

-

The n-Decyl methacrylate monomer is purified by distillation under vacuum.[1]

-

The purified monomer is transferred into a dust-free, heat-sealable glass ampule.[1]

-

The ampule is connected to a vacuum line and the monomer is degassed to remove dissolved oxygen, which can inhibit polymerization.

-

The ampule is flame-sealed under vacuum.[1]

-

The sealed ampule is placed in an oven at 120°C (393 K) for 36 hours to induce thermal polymerization.[1]

-

Following polymerization, the sample is annealed at 100°C (373 K) for two weeks to ensure the reaction reaches equilibrium.[1]

-

The sample is then slowly cooled to room temperature over several days.[1]

Characterization:

-

The weight-average molecular weight (Mw) can be determined by static light scattering after dissolving the polymer in a suitable solvent like tetrahydrofuran (THF).[1]

-

The glass transition temperature (Tg) can be measured using Differential Scanning Calorimetry (DSC).[1]

Alternative Polymerization Methods

Other common methods for polymerizing methacrylates like n-Decyl methacrylate include:

-

Free-Radical Polymerization: This is a common and versatile method. It is typically initiated by thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals.[5][9] The reaction is usually carried out in bulk or in solution.

-

Emulsion Polymerization: This technique is used to produce polymer nanoparticles in an aqueous medium.[2][9] The monomer is emulsified in water with a surfactant, and a water-soluble initiator is used. This method is advantageous for producing high molecular weight polymers at a fast polymerization rate.

-

Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[7] This method involves a reversible deactivation of the growing polymer chains by a transition metal complex, typically copper-based.

Applications in Drug Development

The hydrophobicity and flexibility imparted by the n-decyl side chain make poly(n-decyl methacrylate) and its copolymers attractive for various applications in drug delivery and biomaterials. Methacrylate-based polymers are widely used for creating drug delivery systems such as nanoparticles and pH-responsive micelles.[10][11][12]

Nanoparticle Formulation for Drug Delivery

Polymers containing n-Decyl methacrylate can be used to formulate nanoparticles for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.

A general workflow for nanoparticle synthesis via nanoprecipitation is described below.

Biocompatibility Considerations

While polymethyl methacrylate (PMMA) is widely used in medical devices and is generally considered biocompatible, the biocompatibility of modified polymers should be assessed.[13][14] For polymers containing n-Decyl methacrylate, it is important to evaluate their potential cytotoxicity and inflammatory response, especially for applications involving direct contact with tissues or the bloodstream.

Experimental and Logical Workflows

General Polymerization Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of poly(n-decyl methacrylate).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. What is N-Decyl Methacrylate - Properties & Specifications [ascent-acrylate.com]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Synthesis of poly(n-octathis compound-co-2-hydroxyethyl methacrylate) copolymer and their utilization as polymeric stabilizer in the preparation of PCL microspheres | Semantic Scholar [semanticscholar.org]

- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biocompatibility of polymethyl methacrylate heat-polymerizing denture base resin copolymerized with antimicrobial monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Decyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and polymerization of decyl methacrylate. The information is intended to support research, development, and application activities in various scientific fields.

Core Properties of this compound

This compound is an ester of methacrylic acid, recognized for its role as a monomer in the synthesis of polymers.[1][2] Its long alkyl chain imparts hydrophobicity and flexibility to the resulting polymers.[3]

The chemical formula and molecular weight are fundamental parameters for any chemical compound, crucial for stoichiometric calculations in synthesis and for characterization.

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental design and evaluation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆O₂ | [4][5][6][7] |

| Molecular Weight | 226.35 g/mol | [4][6][7] |

| IUPAC Name | decyl 2-methylprop-2-enoate | [4] |

| CAS Number | 3179-47-3 | [4][6] |

| Density | 0.882 g/cm³ at 20 °C | [1] |

| Boiling Point | 263 °C | [1] |

| Flash Point | 100 °C | [1] |

| Viscosity | 3.14 mPa·s at 20 °C | [1] |

| Appearance | Clear, light tan liquid | [1][4] |

| Solubility in Water | Insoluble | [4][8] |

Experimental Protocols

A detailed understanding of experimental procedures is critical for the replication and innovation of chemical processes.

A common method for the synthesis of this compound involves the esterification of methacrylic acid with 1-decanol.[6]

Materials:

-

Methacrylic acid (2.9 mmol, 250 mg)

-

1-decanol (5 ml)

-

Sulfuric acid (catalytic amount)

-

Silica gel for chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

To 5 ml of 1-decanol, add 250 mg of methacrylic acid.

-

Introduce a catalytic amount of sulfuric acid to the mixture.

-

Stir the solution at room temperature for 48 hours.

-

Upon completion of the reaction, purify the mixture using silica gel chromatography.

-

Elute the product using a gradient of Hexane/Ethyl Acetate, starting from 100% Hexane and gradually moving to a 95:5 ratio.

-

The final product, this compound, is obtained in quantitative yield.[6]

This compound is widely used as a monomer in the production of polymers and resins due to its excellent polymerization properties.[2] It can be polymerized through various methods, including free-radical polymerization, emulsion polymerization, and suspension polymerization.[2] The resulting polymers exhibit high hardness, scratch resistance, and good adhesion.[2]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. jamorin.com [jamorin.com]

- 2. nbinno.com [nbinno.com]

- 3. What is I-Decyl Methacrylate - Properties & Specifications [ascent-acrylate.com]

- 4. This compound | C14H26O2 | CID 18510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis of Decyl methacrylate from methacrylic acid and 1-decanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decyl methacrylate is a monomer of significant interest in the development of novel polymers for various applications, including drug delivery systems, biomaterials, and specialty coatings. Its synthesis is a critical process that requires careful control of reaction conditions to ensure high yield and purity. This technical guide provides a comprehensive overview of the synthesis of this compound from methacrylic acid and 1-decanol. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of the reaction pathway and experimental workflow to aid in understanding and implementation.

Introduction

The synthesis of this compound is typically achieved through the direct esterification of methacrylic acid with 1-decanol. This reaction is generally catalyzed by a strong acid, such as sulfuric acid. A key challenge in the synthesis of methacrylate monomers is the prevention of premature polymerization of the product and the reactant methacrylic acid. This is typically addressed by the addition of a polymerization inhibitor, such as hydroquinone. This guide will detail a standard laboratory procedure for this synthesis, including reaction setup, purification, and characterization.

Reaction Pathway

The esterification of methacrylic acid with 1-decanol is a reversible reaction that proceeds via a Fischer-Speier esterification mechanism. The overall reaction is presented below.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Methacrylic Acid | 2.9 mmol (250 mg) | [1] |

| 1-Decanol | Used as solvent (5 ml) | [1] |

| Catalyst | ||

| Sulfuric Acid | Catalytic amounts | [1] |

| Inhibitor | ||

| Hydroquinone | 3 wt% compared with MMA (analogous) | [2] |

| Reaction Conditions | ||

| Temperature | 20 °C (Room Temperature) | [1] |

| Reaction Time | 48 hours | [1] |

| Product | ||

| This compound Yield | Quantitative (approaching 100%) | [1] |

| Molecular Formula | C14H26O2 | [3] |

| Molecular Weight | 226.35 g/mol | [3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment

-

Reactants: Methacrylic acid, 1-decanol

-

Catalyst: Concentrated sulfuric acid

-

Inhibitor: Hydroquinone

-

Solvents: Hexane, Ethyl acetate for chromatography

-

Equipment: Round-bottom flask, magnetic stirrer, silica gel for chromatography, rotary evaporator.

Synthesis Procedure

Caption: Experimental workflow for this compound synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 250 mg (2.9 mmol) of methacrylic acid and 5 ml of 1-decanol.[1] To this mixture, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).[1] To prevent polymerization, add a small amount of hydroquinone (e.g., ~3% by weight of methacrylic acid, a practice adapted from similar syntheses).[2]

-

Reaction: Stir the solution at room temperature (20°C) for 48 hours.[1] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Purification: After the reaction is complete, the mixture is purified by silica gel chromatography.[1]

-

The crude reaction mixture is loaded onto a silica gel column.

-

The product is eluted using a gradient of hexane and ethyl acetate, starting from 100% hexane and gradually increasing the polarity to a 95:5 mixture of hexane/ethyl acetate.[1]

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

-

Isolation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the final product. The yield is reported to be quantitative.[1]

Potential Side Reactions

A common side reaction in the synthesis of (meth)acrylates is the Michael addition of the alcohol to the double bond of the acrylate or methacrylic acid.[4] This can lead to the formation of byproducts and reduce the overall yield of the desired ester. The use of controlled reaction conditions and purification helps to minimize the impact of these side reactions.

Purification Considerations

While silica gel chromatography is an effective method for purification at the lab scale, other techniques can be employed, especially for larger-scale synthesis.[1] These include:

-

Washing: The reaction mixture can be washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove unreacted methacrylic acid. This is followed by washing with brine and drying over an anhydrous salt like magnesium sulfate.

-

Distillation: For larger quantities, vacuum distillation can be an effective method to purify the this compound, as it has a higher boiling point than the starting materials.

-

Precipitation: In some cases, for similar long-chain methacrylates, the product can be purified by precipitation in a non-solvent like methanol, which helps to remove unreacted alcohol and the inhibitor.[2]

Conclusion

The synthesis of this compound from methacrylic acid and 1-decanol via acid-catalyzed esterification is a straightforward and high-yielding process. Careful attention to the prevention of polymerization through the use of an inhibitor and effective purification are critical to obtaining a high-purity product. The detailed protocol and data provided in this guide serve as a valuable resource for researchers and professionals in the field of polymer chemistry and drug development.

References

Comprehensive literature review on Decyl methacrylate

Decyl methacrylate is a long-chain alkyl methacrylate monomer that serves as a crucial building block in the synthesis of a diverse range of polymers. Its unique molecular structure, featuring a hydrophobic ten-carbon alkyl chain and a reactive methacrylate group, imparts valuable properties such as hydrophobicity, flexibility, and a low glass transition temperature to the resulting polymers. These characteristics make it a material of significant interest in various fields, including specialty coatings, adhesives, and viscosity modifiers. For researchers in materials science and drug development, understanding the fundamental properties, synthesis, and polymerization behavior of this compound is paramount for designing novel materials with tailored functionalities. This technical guide provides a comprehensive overview of this compound, summarizing its chemical and physical properties, detailing experimental protocols for its synthesis and polymerization, exploring its applications, and discussing its toxicological profile and analytical characterization methods.

Chemical and Physical Properties

This compound is a clear, light tan liquid that is insoluble in water.[1] Its properties are largely defined by the interplay between the polar methacrylate head and the long, nonpolar decyl tail. The long alkyl chain contributes to a low density and glass transition temperature, making its polymers flexible and suitable for applications requiring low-temperature performance.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | decyl 2-methylprop-2-enoate | [1] |

| CAS Number | 3179-47-3 | [1][2][3] |

| Molecular Formula | C₁₄H₂₆O₂ | [1][2][3] |

| Molecular Weight | 226.35 - 226.4 g/mol | [1][4] |

| Physical Properties | ||

| Appearance | Clear, light tan or pale yellow liquid | [1][3][4] |

| Melting Point | -44 °C | [2][3][5] |

| Boiling Point | 155-156 °C at 22 mmHg; 263-288.6 °C at 760 mmHg | [2][3][4] |

| Density | 0.876 - 0.882 g/cm³ at 20 °C | [2][6] |

| Refractive Index (n²⁰/D) | 1.442 - 1.443 | [2][6][7] |

| Viscosity | 3.14 mPa·s at 20 °C | [4] |

| Vapor Pressure | 1.27 Pa at 20 °C | [3] |

| Flash Point | 100 - 114.7 °C | [3] |

| Solubility | ||

| Water Solubility | Insoluble; 199 µg/L at 20 °C | [1][3][5] |

| Polymer Properties | ||

| Polymer Glass Transition Temp. (Tg) | -28 to -30 °C | [4][7] |

Synthesis and Polymerization

The synthesis and polymerization of this compound are fundamental to its application. Standard organic chemistry and polymer synthesis techniques are employed to produce both the monomer and its corresponding polymers.

Monomer Synthesis

This compound is typically synthesized via Fischer esterification. This reaction involves the acid-catalyzed esterification of methacrylic acid with 1-decanol.

Caption: Synthesis of this compound via Fischer Esterification.

Polymerization

This compound can be polymerized using various methods, including free-radical, emulsion, and suspension polymerization.[8] The long alkyl chain influences its polymerization kinetics; for instance, it does not readily homopolymerize in emulsion systems but can be copolymerized with monomers like methyl acrylate.[9] Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT), which are widely used for other methacrylates, offer precise control over the polymer architecture and are applicable to this compound for creating well-defined polymers.[3][8][10]

Caption: General mechanism of Free-Radical Polymerization.

Applications in Research and Drug Development

The properties derived from the decyl side chain make poly(this compound) and its copolymers highly valuable in material science. The polymer's hydrophobicity, flexibility, and good adhesion are leveraged in coatings, sealants, and as viscosity additives for lubricating oils.[4][8][9][10]

In the context of drug development, while direct applications of this compound are less documented than for its shorter-chain counterpart, poly(methyl methacrylate) (PMMA), its properties suggest significant potential.[11][12] The hydrophobicity and low Tg can be exploited in formulating drug delivery systems.

-

Controlled Drug Delivery: The hydrophobic nature of poly(this compound) makes it suitable for creating nanoparticles or microparticles for the encapsulation and sustained release of hydrophobic drugs.[2] The formulation of PMMA-based particulate carriers is a well-established field, and similar techniques could be adapted for this compound polymers to create drug delivery vehicles.[11][13]

-

Polymer Modification: As a comonomer, this compound can be used to tune the properties of other biomedical polymers. Incorporating it into a polymer backbone can increase flexibility and hydrophobicity, which can be used to control drug release kinetics or enhance interaction with biological membranes.

-

Biomaterial Coatings: Its adhesive and hydrophobic properties make it a candidate for coatings on medical devices to improve biocompatibility or to create a barrier that modulates protein adsorption and cellular interaction.

Caption: Relationship between this compound structure and applications.

Toxicology and Biocompatibility

The toxicological profile of methacrylates is a critical consideration for their use, particularly in biomedical applications. Residual monomers are often the primary source of cytotoxicity.[14][15]

-

Monomer Toxicity: Like other methacrylates, this compound monomer is classified as an irritant to the skin, eyes, and respiratory system.[2][5][16] Studies on various methacrylate monomers have shown that cytotoxicity is related to structure and lipophilicity; increased lipophilicity, as seen in this compound, can correlate with increased cytotoxic effects.[6]

-

Polymer Biocompatibility: The polymerized form is generally considered to be more biocompatible. However, the release of unreacted monomer from the polymer matrix is a significant concern.[15][17] Studies on copolymers containing various alkyl methacrylates have shown that high cell viability (>90%) can be maintained, suggesting that when properly polymerized and purified, these materials can be biocompatible.[18] Research on PMMA nanoparticles indicates that they are less toxic than other polymer nanoparticles like PVC, with toxicity being dose-dependent.[19] Overall, lower alkyl methacrylates are not considered to be of concern for genotoxicity or carcinogenicity.[7]

Table 2: Summary of Toxicological Profile for Methacrylates

| Aspect | Finding | Source(s) |

| Monomer Hazard Classification | Irritant (Xi); Causes skin, eye, and respiratory irritation (H315, H317, H319). | [2][16] |

| Cytotoxicity | Monomer cytotoxicity is linked to structure and lipophilicity. Acrylates are generally more toxic than corresponding methacrylates. | [6] |

| Biocompatibility Concern | Leaching of residual monomers from polymers is the primary cause of local adverse biological effects. | [14][15][17] |

| Polymer Biocompatibility | Copolymers of PMMA with other alkyl methacrylates can be biocompatible, showing >90% cell viability. | [18] |

| Genotoxicity | Lower alkyl methacrylates are not found to be genotoxic in bacteria or mammalian cells. | [7] |

Analytical Characterization

A suite of analytical techniques is used to characterize both the this compound monomer and its corresponding polymers to ensure purity, structure, and desired material properties.

-

Spectroscopy: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) is used to confirm the chemical structure of the monomer and to analyze the composition of copolymers.[4][20][21] Fourier-Transform Infrared Spectroscopy (FTIR) is also used for structural confirmation.[20]

-

Chromatography: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the standard method for determining the purity of the monomer and quantifying residual monomer in polymer samples.[14][22][23]

-

Polymer Characterization: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of poly(this compound).[24][25][26]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound and its polymers.

Protocol 1: Synthesis of this compound via Fischer Esterification [1]

-

Reactant Preparation: In a round-bottom flask, add 250 mg of methacrylic acid (2.9 mmol) to 5 mL of 1-decanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Stir the solution vigorously at room temperature (20 °C) for 48 hours.

-

Purification: After the reaction is complete, purify the mixture using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (starting from 100% hexane and gradually increasing to a 95:5 hexane:ethyl acetate mixture) to isolate the pure this compound product.

-

Characterization: Confirm the structure of the product using ¹H NMR and FTIR spectroscopy.

Protocol 2: Representative Free-Radical Bulk Polymerization of this compound

This protocol is a generalized procedure adapted from methods for similar methacrylates.[27]

-

Monomer Preparation: Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor (e.g., MEHQ).

-

Initiator Addition: In a reaction vessel (e.g., a thick-walled glass tube), add the purified this compound monomer. Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BP) (e.g., 0.1 mol% relative to the monomer).

-

Degassing: Seal the vessel with a rubber septum and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, or by performing three freeze-pump-thaw cycles.

-

Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C, depending on the initiator). Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The viscosity of the solution will increase significantly.

-

Isolation: Stop the reaction by cooling the vessel in an ice bath. Dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran, THF).

-

Purification: Precipitate the polymer by slowly adding the THF solution to a large volume of a non-solvent, such as cold methanol, while stirring.

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3: Polymer Characterization by Gel Permeation Chromatography (GPC) [24][25][28]

-

Sample Preparation: Dissolve a small amount of the purified poly(this compound) sample (e.g., 1-2 mg/mL) in a suitable GPC eluent, such as tetrahydrofuran (THF). Allow the sample to dissolve completely, which may require gentle agitation.

-

Filtration: Filter the polymer solution through a syringe filter (e.g., 0.22 or 0.45 µm pore size) to remove any dust or particulates that could damage the GPC columns.

-

Instrumentation Setup: Equilibrate the GPC system, equipped with a suitable set of columns (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector, with the mobile phase (THF) at a constant flow rate (e.g., 1.0 mL/min) and temperature.

-

Calibration: Inject a series of narrow-polydispersity polymer standards (e.g., polystyrene or poly(methyl methacrylate) standards) with known molecular weights to generate a calibration curve of log(Molecular Weight) versus elution time.

-

Sample Analysis: Inject the filtered polymer sample into the GPC system.

-

Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample from its chromatogram.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Exploring the homogeneous controlled radical polymerisation of hydrophobic monomers in anti-solvents for their polymers: RAFT and ATRP of various alkyl methacrylates in anhydrous methanol to high conversion and low dispersity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Dothis compound(142-90-5) 1H NMR [m.chemicalbook.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lower alkyl methacrylate | Explore Safe Usage — Methacrylate Producers Association, Inc. [mpausa.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Poly(methyl methacrylate) particles for local drug delivery using shock wave lithotripsy: In vitro proof of concept experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. americanlaboratory.com [americanlaboratory.com]

- 15. Cytotoxicity and genotoxicity of glycidyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxicity of polymethylmethacrylate copolymers | Annals of Medical Research [annalsmedres.org]

- 19. Understanding the interactions of poly(methyl methacrylate) and poly(vinyl chloride) nanoparticles with BHK-21 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. spectrabase.com [spectrabase.com]

- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 23. shimadzu.com [shimadzu.com]

- 24. resolvemass.ca [resolvemass.ca]

- 25. Cambridge Polymer Group :: GPC/SEC [campoly.com]

- 26. Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ocw.mit.edu [ocw.mit.edu]

- 28. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

An In-depth Technical Guide to the Chemical Properties of iso-Decyl Methacrylate (IDMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of iso-Decyl methacrylate (IDMA). The information is curated for researchers, scientists, and professionals in drug development who may utilize this monomer in polymer synthesis for various applications. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of key processes.

Core Chemical and Physical Properties

iso-Decyl methacrylate (IDMA) is an ester of methacrylic acid, utilized as a raw material in the synthesis of a wide range of polymers.[1] It is a monofunctional methacrylate monomer characterized by a hydrophobic branched decyl group, which imparts specific properties to the resulting polymers, such as hydrophobicity, flexibility, and weatherability.[1][2]

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | iso-Decyl 2-methyl-2-propenoate | [3] |

| Synonyms | IDMA, Isodecyl methacrylate, Ageflex FM-10 | [3] |

| CAS Number | 29964-84-9 | [1][4] |

| EC Number | 249-978-2 | [1][5] |

| Molecular Formula | C₁₄H₂₆O₂ | [1][3][4] |

| Molecular Weight | 226.36 g/mol | [1][3][5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Odor | Ester-like | [1] |

Physical Properties

A summary of the key physical properties of IDMA is presented below, offering data points crucial for handling, processing, and polymer design.

| Property | Value | Conditions | Reference |

| Density | 0.882 g/cm³ | at 20 °C | [1][7] |

| 0.878 g/mL | at 25 °C | [5][8][9][10] | |

| Boiling Point | 263 °C | at 1013 hPa | [1][7] |

| 126 °C | at 10 mmHg | [5][6][8][9][10] | |

| Melting Point / Freezing Point | -22 °C | [4][6] | |

| -116 °C | [1][7] | ||

| Flash Point | 100 °C | [1] | |

| 121 °C | (coc) | [8][11] | |

| 113 °C | [4] | ||

| 116 °C | [12] | ||

| Viscosity | 3.14 mPa·s | at 20 °C | [1][7] |

| 55 mPa·s | at 25 °C | [4] | |

| Refractive Index | 1.4430 | at 20 °C/D | [5][8][9][10][11] |

| 1.4410 | at 25 °C/D | [3] | |

| Vapor Pressure | 0.0156 mbar | at 25 °C | [1] |

| 0.01 mmHg | [3] | ||

| 3.1 Pa | at 25°C | [12] | |

| Glass Transition Temperature (Polymer) | -28 °C | [1] | |

| -70 °C | [11] | ||

| Solubility | Insoluble in water | [8][11] |

Chemical Specifications

The following table outlines the typical chemical specifications for commercial grades of IDMA.

| Parameter | Specification | Reference |

| Purity (Assay) | min. 98.0 % | [1][13] |

| ≥99.0% | [4] | |

| 95% | [5][9] | |

| Acid Value (as methacrylic acid) | max. 0.05 % | [1][13] |

| ≤0.02% | [4] | |

| Water Content | max. 0.2 % | [1][13] |

| ≤0.05% | [4] | |

| Color (APHA) | max. 50 | [1][13] |

| ≤30 (Pt-Co) | [4] | |

| Inhibitor (MEHQ) | 175 ± 25 ppm | [1][13] |

| 100 ± 25 ppm | [4] | |

| 150 ppm | [5][9] |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties of iso-Decyl methacrylate are provided below. These protocols are based on standard industry methods.

Determination of Purity by Gas Chromatography (GC)

This method is used to determine the purity of IDMA and to identify and quantify impurities.

Principle: A representative sample is vaporized and introduced into a gas chromatographic column. The components are separated based on their boiling points and interaction with the stationary phase. A detector measures the concentration of each component as it elutes from the column.

Apparatus:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Chromatographic Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Port

-

Data Acquisition System

Reagents:

-

Carrier Gas: Helium, high purity

-

Fuel Gas: Hydrogen, high purity

-

Oxidizer: Air, high purity

-

IDMA Standard (known purity)

-

Internal Standard (e.g., a high purity, non-reactive compound with a retention time distinct from IDMA and its expected impurities)

Procedure:

-

Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Set the detector temperature to 300 °C.

-

Program the oven temperature: initial temperature of 35 °C for 2 minutes, then ramp at 8 °C/min to 300 °C and hold for 5 minutes.

-

Set the carrier gas flow rate to 1-2 mL/min.

-

-

Sample Preparation:

-

Prepare a standard solution of IDMA with a known concentration of the internal standard.

-

Prepare the unknown IDMA sample with the same concentration of the internal standard.

-

-

Injection:

-

Inject a 1 µL aliquot of the prepared sample into the gas chromatograph. A split ratio of 10:1 is typically used.

-

-

Data Analysis:

-

Record the chromatogram.

-

Identify the peaks corresponding to IDMA, the internal standard, and any impurities based on their retention times.

-

Calculate the area of each peak.

-

The purity of IDMA is calculated by comparing the peak area of IDMA to the total area of all peaks, corrected by response factors determined from the standard.

-

Determination of Acid Value (ASTM D1613)

This method determines the total acidity in IDMA, expressed as the percentage of methacrylic acid.

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of sodium hydroxide to a phenolphthalein endpoint.

Apparatus:

-

Buret, 10 mL, graduated in 0.05 mL subdivisions

-

Erlenmeyer Flask, 250 mL

Reagents:

-

Sodium Hydroxide (NaOH) Solution, 0.05 N, standardized

-

Phenolphthalein Indicator Solution (1% in ethanol)

-

Solvent: A mixture of equal volumes of water or an appropriate alcohol.

Procedure:

-

Sample Preparation:

-

Accurately weigh a suitable amount of the IDMA sample into the Erlenmeyer flask.

-

Add an equal volume of the chosen solvent to the flask.

-

-

Titration:

-

Add a few drops of phenolphthalein indicator to the sample solution.

-

Titrate the solution with the standardized 0.05 N NaOH solution until the first permanent pink color is observed.

-

-

Calculation:

-

The acid value, as a percentage of methacrylic acid, is calculated using the following formula:

where:

-

V = volume of NaOH solution used (mL)

-

N = normality of the NaOH solution

-

86.09 = molecular weight of methacrylic acid ( g/mol )

-

W = weight of the sample (g)

-

-

Determination of Water Content (ASTM E203 - Karl Fischer Titration)

This method is used for the direct determination of water content in IDMA.

Principle: The sample is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected potentiometrically.

Apparatus:

-

Automatic Volumetric Karl Fischer Titrator

Reagents:

-

Karl Fischer Reagent (volumetric, with a known titer)

-

Anhydrous Methanol or other suitable solvent

Procedure:

-

Instrument Preparation:

-

Prepare the Karl Fischer titrator according to the manufacturer's instructions.

-

Standardize the Karl Fischer reagent using a known amount of water or a water standard.

-

-

Sample Analysis:

-

Add a suitable volume of anhydrous solvent to the titration vessel and titrate to a dry endpoint to eliminate any residual water.

-

Accurately weigh and inject a known amount of the IDMA sample into the titration vessel.

-

Titrate the sample with the Karl Fischer reagent to the potentiometric endpoint.

-

-

Calculation:

-

The water content is calculated automatically by the instrument based on the volume of reagent consumed and its titer. The result is typically expressed as a percentage or in parts per million (ppm).

-

Determination of Viscosity

This protocol describes a general method for determining the dynamic viscosity of IDMA.

Apparatus:

-

Rotational Viscometer or a capillary viscometer (e.g., Ostwald viscometer)

-

Constant Temperature Water Bath

Procedure (using a rotational viscometer):

-

Calibrate the viscometer with a standard fluid of known viscosity.

-

Place the IDMA sample in the viscometer's sample cup.

-

Equilibrate the sample to the desired temperature (e.g., 20 °C or 25 °C) using the constant temperature bath.

-

Select an appropriate spindle and rotational speed to obtain a torque reading within the instrument's recommended range.

-

Allow the reading to stabilize and record the viscosity value in mPa·s.

Determination of Refractive Index

This protocol outlines a general method for measuring the refractive index of IDMA.[14][15][16]

Apparatus:

-

Abbe Refractometer or a digital refractometer

-

Constant Temperature Water Bath

Procedure:

-

Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of the IDMA sample to the prism.

-

Circulate water from the constant temperature bath through the refractometer to maintain the desired temperature (e.g., 20 °C).

-

Allow the sample temperature to equilibrate.

-

Adjust the refractometer to bring the dividing line into sharp focus on the crosshairs of the eyepiece (for an Abbe refractometer) or wait for the digital reading to stabilize.

-

Record the refractive index.

Reactivity and Polymerization

IDMA readily undergoes addition reactions and is primarily used in the synthesis of polymers.[1][13] It can form homopolymers and can be copolymerized with a variety of other monomers, including (meth)acrylic acid and its esters, styrene, and vinyl acetate.[1][13] The polymerization is typically initiated by free radicals generated from thermal or photoinitiators.[17][18]

The general mechanism for the free-radical polymerization of methacrylate esters involves three main steps: initiation, propagation, and termination.

Caption: Free-Radical Polymerization Mechanism of Methacrylates.

Workflow for Chemical Property Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the chemical properties of a monomer like IDMA upon receipt of a new batch.

Caption: Workflow for Quality Control Analysis of IDMA.

Safety and Handling

IDMA is classified as a skin and eye irritant and may cause respiratory irritation.[5][12] It is also considered very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection in case of insufficient ventilation, should be worn when handling this chemical.[5][12] It should be stored in a cool, dry, well-ventilated area, away from sources of ignition, as it is combustible.[5][8] The presence of an inhibitor is necessary to prevent spontaneous polymerization, which can be exothermic.[1][8][13] The storage temperature should not exceed 35 °C to ensure stability.[13]

This document is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for detailed safety and handling information.

References

- 1. matestlabs.com [matestlabs.com]

- 2. store.astm.org [store.astm.org]

- 3. scribd.com [scribd.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. store.astm.org [store.astm.org]

- 7. researchgate.net [researchgate.net]

- 8. store.astm.org [store.astm.org]

- 9. kelid1.ir [kelid1.ir]

- 10. file.yizimg.com [file.yizimg.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. infinitalab.com [infinitalab.com]

- 14. docsity.com [docsity.com]

- 15. mt.com [mt.com]

- 16. rudolphresearch.com [rudolphresearch.com]

- 17. matec-conferences.org [matec-conferences.org]

- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Solubility of Decyl Methacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of decyl methacrylate, a key monomer in the synthesis of polymers with applications in various fields, including drug delivery systems. Understanding the solubility of this monomer is critical for its effective use in polymerization processes, formulation development, and the synthesis of advanced materials.

Core Data: Solubility Profile

Below is a summary of the known solubility of this compound in water and a qualitative description of its solubility in common organic solvents. For context, information on the solubility of poly(this compound) is also included where available, as the solubility of the resulting polymer is often the primary consideration in its applications.

| Solvent | Quantitative Solubility of this compound | Qualitative Solubility of this compound | Solubility of Poly(this compound) |

| Water | 199 µg/L at 20°C[1] | Insoluble[2] | Insoluble |

| Toluene | Data not available | Soluble | Completely miscible[3] |

| Acetone | Data not available | Soluble | Data not available |

| Ethanol | Data not available | Soluble | Non-solvent for poly(this compound)[3] |

| Methanol | Data not available | Soluble | Data not available |

| n-Hexane | Data not available | Soluble | Completely miscible[3] |

| Ethyl Acetate | Data not available | Soluble | Data not available |

| Tetrahydrofuran (THF) | Data not available | Soluble | Data not available |

It is important to note that while this compound monomer is generally soluble in many common organic solvents, the resulting polymer, poly(this compound), may exhibit different solubility characteristics. For instance, while the monomer is soluble in ethanol, the polymer is not[3]. This highlights the importance of considering the properties of both the monomer and the polymer in formulation and application development.

Experimental Protocols: Determining Solubility

The following provides a generalized experimental protocol for determining the solubility of a liquid monomer like this compound in an organic solvent. This method is based on the static equilibrium method and can be adapted for various solvent-solute systems[4].

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with tight-fitting caps

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vortex mixer

-

Syringe filters (chemically compatible with the solvent and solute)

-

High-performance liquid chromatography (HPLC) or gas chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The exact amount will depend on the expected solubility; a good starting point is to add enough monomer so that a separate liquid phase is clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer for a set period (e.g., 30 seconds) at regular intervals (e.g., every hour) for a total of 24-48 hours to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.

-

Carefully withdraw a sample from the supernatant (the solvent phase) using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved monomer droplets.

-

-

Concentration Analysis:

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted sample, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before starting the experiment.

Visualization: Workflow for Drug-Loaded Nanoparticle Synthesis

This compound and other methacrylate monomers are extensively used in the synthesis of polymeric nanoparticles for drug delivery applications. The following diagram illustrates a typical workflow for the preparation of drug-loaded nanoparticles using an emulsion polymerization method.

Caption: Workflow for the synthesis of drug-loaded nanoparticles.

This generalized workflow outlines the key steps involved in encapsulating a therapeutic agent within a polymeric matrix derived from this compound. The process begins with the dissolution of the drug in the monomer, followed by the formation of an emulsion. Polymerization is then initiated, leading to the formation of solid nanoparticles with the drug entrapped within. Finally, the nanoparticles are purified and characterized to ensure they meet the required specifications for their intended drug delivery application.

References

- 1. 3179-47-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C14H26O2 | CID 18510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation | MDPI [mdpi.com]

Decyl Methacrylate: An In-depth Technical Guide to its Environmental Impact and Ecotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decyl methacrylate, a long-chain methacrylate ester, finds application in various industries. Its environmental fate and ecotoxicological profile are of significant interest to ensure its safe use and handling. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental impact and ecotoxicity of this compound, drawing from available data and predictive models. Key areas covered include its biodegradability, bioaccumulation potential, and aquatic and terrestrial toxicity. Standardized experimental protocols for assessing these endpoints are also detailed to aid in further research and regulatory assessment.

Environmental Fate and Transport

The environmental fate of a chemical substance describes its transport and transformation in the environment. For this compound, its behavior in various environmental compartments is governed by its physicochemical properties.

Biodegradation

Bioaccumulation

The potential for a substance to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (log Kow). A higher log Kow value generally indicates a higher potential for bioaccumulation. An estimated log Kow value for isothis compound, a structural isomer of this compound, is 5.62.[3] This value suggests a potential for bioaccumulation. However, the rapid metabolism of methacrylates in organisms is expected to limit their actual bioaccumulation potential.[1]

Hydrolysis

The ester linkage in this compound can undergo hydrolysis, particularly under acidic or alkaline conditions, to form decyl alcohol and methacrylic acid. The rate of hydrolysis is influenced by pH and temperature.

Soil Sorption/Mobility

The mobility of this compound in soil is influenced by its tendency to adsorb to soil particles. The soil adsorption/desorption behavior can be determined using OECD Guideline 106. Given its relatively high estimated log Kow, this compound is expected to have a high affinity for organic matter in soil and sediment, leading to low mobility.

Ecotoxicity

Ecotoxicity refers to the harmful effects of a substance on organisms in the environment. The primary concern for this compound is its potential toxicity to aquatic organisms.

Aquatic Toxicity

Due to the lack of specific experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's ECOSAR™, are valuable tools for predicting aquatic toxicity.[4][5][6] ECOSAR predicts the toxicity of a chemical based on its structural similarity to other chemicals with known toxicity data. For this compound, which falls under the "Methacrylates" class in ECOSAR, the predicted acute and chronic toxicity values are presented in the tables below. It is important to note that the toxicity of methacrylates generally increases with the length of the alkyl chain.[7]

Table 1: Predicted Acute Aquatic Ecotoxicity of this compound (ECOSAR™)

| Trophic Level | Species | Endpoint | Duration | Predicted Value (mg/L) |

| Fish | Fish | LC50 | 96 hours | 0.54 |

| Invertebrates | Daphnia magna | EC50 | 48 hours | 0.88 |

| Algae | Green Algae | EC50 | 96 hours | 0.31 |

Table 2: Predicted Chronic Aquatic Ecotoxicity of this compound (ECOSAR™)

| Trophic Level | Species | Endpoint | Duration | Predicted Value (mg/L) |

| Fish | Fish | ChV | - | 0.08 |

| Invertebrates | Daphnia magna | ChV | - | 0.14 |

| Algae | Green Algae | ChV | - | 0.11 |

LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population. ChV: Chronic Value (geometric mean of NOEC and LOEC).

Terrestrial Toxicity

Specific data on the terrestrial toxicity of this compound is limited. General principles of ecotoxicology suggest that due to its expected low mobility in soil, exposure to soil-dwelling organisms might be significant in contaminated areas. Further testing would be required to determine the specific effects on terrestrial organisms such as earthworms and plants.

Experimental Protocols

Standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) are crucial for generating reliable and comparable ecotoxicity data.

Aquatic Toxicity Testing